molecular formula C15H10N4O2S2 B2713179 3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene CAS No. 307511-48-4

3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene

Cat. No.: B2713179
CAS No.: 307511-48-4
M. Wt: 342.39
InChI Key: SFDYHIHLFXDGFA-UHFFFAOYSA-N
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Description

3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6400^{2,6}]dodeca-1(8),3,5,9,11-pentaene is a complex organic compound featuring a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene typically involves multiple steps. One common approach starts with the nitration of a suitable precursor, followed by a series of cyclization and substitution reactions. Specific reagents and conditions, such as the use of methanesulfonic acid under reflux, are employed to achieve the desired tricyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups .

Scientific Research Applications

3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. For example, it may inhibit certain enzymes or bind to specific receptors, altering cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-Chlorophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene
  • 3-{[(2-Methylphenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene

Uniqueness

The uniqueness of 3-{[(2-Nitrophenyl)methyl]sulfanyl}-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene lies in its specific functional groups and tricyclic structure, which confer distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

1-[(2-nitrophenyl)methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N4O2S2/c20-19(21)11-6-2-1-5-10(11)9-22-14-16-17-15-18(14)12-7-3-4-8-13(12)23-15/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDYHIHLFXDGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C3N2C4=CC=CC=C4S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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